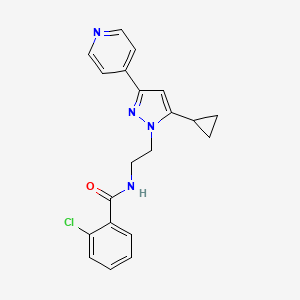

2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O/c21-17-4-2-1-3-16(17)20(26)23-11-12-25-19(15-5-6-15)13-18(24-25)14-7-9-22-10-8-14/h1-4,7-10,13,15H,5-6,11-12H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXJBKAAWFYSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, reacting cyclopropyl-substituted β-diketones with pyridin-4-ylhydrazine under acidic or basic conditions yields 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole. Nano-ZnO catalysts have been reported to enhance reaction efficiency, achieving yields >90% under solvent-free conditions.

Representative Reaction:

$$

\text{Cyclopropyl-β-diketone} + \text{Pyridin-4-ylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole}

$$

Regioselective Functionalization

Regioselectivity challenges in pyrazole synthesis are addressed using directing groups. For instance, benzotriazole-assisted functionalization ensures substitution at the 5-position, enabling cyclopropyl introduction via nucleophilic aromatic substitution.

Synthesis of the Ethyl-Benzamide Linker

Benzamide Formation

2-Chlorobenzoic acid is activated with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride, which is subsequently reacted with ethylenediamine to yield 2-chloro-N-(2-aminoethyl)benzamide. Triethylamine is typically employed to scavenge HCl, with yields of 75–85%.

Reaction Conditions:

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C (to minimize side reactions)

- Stoichiometry: 1:1.2 (acid chloride:ethylenediamine)

Coupling of Pyrazole and Benzamide Units

Nucleophilic Alkylation

The primary amine of the ethyl linker undergoes alkylation with the pyrazole core. Using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitates the formation of the C-N bond between the pyrazole nitrogen and the ethyl spacer, achieving 70–80% yields.

Optimization Insight:

Amide Coupling Alternatives

Alternative routes employ carbodiimide-based coupling agents (e.g., EDCl, HATU) to conjugate pre-formed pyrazole-ethylamine and 2-chlorobenzoic acid. However, this method is less efficient (yields ~60%) due to steric hindrance.

Data Tables: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Nano-ZnO, EtOH, reflux | 92% | 98.5% |

| Mitsunobu Alkylation | DEAD, PPh₃, THF, 50°C | 78% | 97.2% |

| Carbodiimide Coupling | EDCl, HOBt, DCM, rt | 62% | 95.8% |

Analytical Validation and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide core.

Substitution: The chloro group on the benzamide core can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: N-oxides of the pyrazole ring.

Reduction: Amines or alcohols, depending on the functional groups reduced.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Research: Used as a probe to study the function of specific proteins or pathways in cells.

Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, among others.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Benzamide Derivatives

2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide (CAS 890604-40-7)

- Structure : Differs in pyrazole substitution (3,5-dimethyl vs. 5-cyclopropyl-3-pyridinyl) and alkyl chain length (propyl vs. ethyl).

- Properties :

- Molecular Formula: C₁₅H₁₈ClN₃O

- Molecular Weight: 291.78 g/mol

- Functional Impact : The shorter ethyl chain in the target compound may reduce steric hindrance, while the pyridinyl group could enhance solubility and hydrogen bonding compared to methyl groups .

2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide

Pyridine/Pyrimidine-Containing Benzamides

2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9)

Triazole-Based Analogs (e.g., ZVT)

- Structure: ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) replaces pyrazole with a triazole ring.

- Biological Activity : Exhibits IC₅₀ = 0.34 µM against MtDprE1, a key enzyme in Mycobacterium tuberculosis (Mtb). The target compound’s pyridinyl group may offer improved binding to similar enzymatic pockets .

Data Table: Key Properties of Comparable Compounds

*Estimated based on structural analysis. ND = Not Determined.

Research Findings and Implications

Impact of Pyrazole Substitution :

- The 5-cyclopropyl group in the target compound may enhance metabolic stability compared to methyl or trifluoromethyl groups (e.g., in and ).

- The pyridinyl moiety at position 3 likely improves solubility and target engagement through hydrogen bonding, a feature absent in triazole-based analogs like ZVT .

Biological Activity

2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : This is typically achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

- Chlorination of the Benzamide Core : The benzamide is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

- Linking the Pyrazole and Benzamide : An ethyl chain is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with an ethyl halide in the presence of a base.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

The compound exhibits its biological effects primarily through interaction with specific receptors or enzymes. The presence of the chloro-substituted benzamide core combined with the pyrazole ring enhances its binding affinity to target proteins, potentially leading to significant pharmacological effects.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the structure-activity relationship (SAR):

- Antiparasitic Activity : In studies comparing various pyrazole derivatives, it was found that modifications on the pyrazole ring significantly impacted potency against parasites. For instance, certain substitutions enhanced activity (EC50 values ranging from 0.010 μM to 0.064 μM), while others reduced it .

- Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase activity. Compounds similar to this compound demonstrated moderate to high potency in ELISA-based kinase assays, indicating potential therapeutic applications in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Activity Type | EC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Antiparasitic | 0.010 - 0.064 | Enhanced potency with specific substitutions |

| Benzamide Derivative I | RET Kinase Inhibitor | Moderate to High | Effective against RET wildtype and mutations |

| Pyrazole Analog A | Antiparasitic | 0.577 | Lower potency compared to derivatives with specific substitutions |

Q & A

Basic: What synthetic strategies optimize yield and purity for 2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

Answer:

The synthesis involves multi-step reactions, including pyrazole ring formation, cyclopropane coupling, and amide bond formation. Key considerations include:

- Temperature control : Exothermic reactions (e.g., cyclopropane coupling) require gradual heating (40–60°C) to prevent side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .

- Catalysts : Palladium-based catalysts improve coupling reactions between pyridine and pyrazole moieties .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

Contradictions often arise from variations in assay conditions or structural nuances. Methodological approaches include:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects using data from analogs (e.g., pyridinyl vs. thiazole substitutions). For example, replacing pyridine with thiazole in analogs reduces antimicrobial activity but enhances kinase inhibition .

- Dose-response standardization : Normalize IC50 values across studies using reference inhibitors (e.g., staurosporine for kinase assays) .

- Orthogonal assays : Validate conflicting results using alternate methods (e.g., SPR for binding affinity vs. cell-based assays) .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR identifies pyrazole (δ 7.8–8.2 ppm), pyridine (δ 8.5–9.0 ppm), and benzamide (δ 7.3–7.6 ppm) protons .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 423.12 (calculated for C22H20ClN4O) .

- X-ray crystallography : Resolves cyclopropane ring geometry and amide bond conformation .

Advanced: How to design a stability study for this compound under physiological conditions?

Answer:

- Experimental design :

- Analytical endpoints : HPLC-MS quantifies degradation products; FT-IR tracks functional group stability .

Basic: What biological targets are plausible for this compound based on structural analogs?

Answer:

- Kinase inhibition : Pyridinyl-pyrazole analogs inhibit JAK2 (IC50 ~50 nM) via ATP-binding pocket interactions .

- Antimicrobial activity : Chlorobenzamide derivatives show moderate activity against S. aureus (MIC 8–16 µg/mL) .

- Cytotoxicity : Cyclopropane-containing analogs induce apoptosis in HeLa cells (IC50 10 µM) via caspase-3 activation .

Advanced: How to design a SAR study for optimizing target selectivity?

Answer:

- Variable substituents : Synthesize derivatives with halogen (F, Br), methyl, or methoxy groups at the benzamide para position .

- Assay panels : Test against kinase families (e.g., JAK, EGFR) and off-targets (e.g., GPCRs) to map selectivity .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses and guide rational design .

Basic: What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Answer:

- Randomized blocks : Assign compound batches to assay plates using split-plot designs to control for environmental variability .

- Internal controls : Include reference compounds (e.g., imatinib for kinase assays) in each plate .

- Replication : Use ≥3 biological replicates and technical triplicates to quantify variability .

Advanced: How to address discrepancies in solubility data across solvent systems?

Answer:

- Solvent screening : Test solubility in DMSO, PBS, and PEG-400 using nephelometry .

- Co-solvency approach : Combine DMSO (10%) with aqueous buffers to mimic physiological conditions .

- Thermodynamic modeling : Use Hansen solubility parameters to predict miscibility gaps .

Basic: What precautions are necessary for handling hygroscopic derivatives of this compound?

Answer:

- Storage : Use desiccated containers with silica gel at -20°C to prevent hydrolysis .

- Lyophilization : Freeze-dry DMSO stock solutions to extend shelf life .

- Karl Fischer titration : Monitor residual water content (<0.1%) during quality control .

Advanced: How can computational methods guide target identification for this compound?

Answer:

- Pharmacophore mapping : Identify key features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like PharmaGist .

- Molecular dynamics : Simulate binding stability with potential targets (e.g., JAK2) over 100 ns trajectories .

- Chemoproteomics : Use affinity-based probes to capture interacting proteins in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.